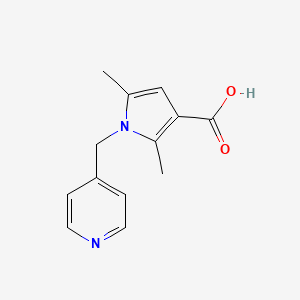

2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid

Description

Historical Context and Development

The development of this compound must be understood within the broader historical framework of pyrrole chemistry, which traces its origins to the pioneering work of German chemists Carl Paal and Ludwig Knorr in 1884. These researchers independently established fundamental synthetic methodologies for constructing pyrrole rings, creating the foundation upon which more complex derivatives would later be developed. The historical progression of pyrrole chemistry gained significant momentum throughout the twentieth century, as researchers recognized the immense potential of these five-membered nitrogen-containing heterocycles in various applications.

The specific structural motif represented by this compound reflects the evolution of synthetic organic chemistry toward increasingly sophisticated target molecules. The incorporation of pyridine functionality into pyrrole-based structures represents a convergence of two major heterocyclic systems, each with its own rich synthetic heritage. Historical developments in heterocyclic chemistry throughout the late nineteenth and early twentieth centuries established the theoretical and practical foundations necessary for the eventual synthesis of such complex multi-heterocyclic compounds.

The emergence of this particular compound in contemporary chemical literature reflects decades of methodological advancement in heterocyclic synthesis. Early synthetic approaches to pyrrole derivatives focused primarily on simple substitution patterns, but the development of more sophisticated coupling reactions and functional group manipulations has enabled the construction of compounds featuring multiple heterocyclic domains. The historical trajectory from simple pyrrole synthesis to complex multi-functional derivatives like this compound illustrates the remarkable progress achieved in synthetic organic chemistry over the past century and a half.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of multiple important structural features that define contemporary research directions in this field. Pyrrole derivatives constitute a fundamental class of heterocyclic compounds found in approximately ninety percent of commercially available pharmaceutical products, highlighting their critical importance in medicinal chemistry applications. The structural complexity of this particular compound, featuring both pyrrole and pyridine heterocycles, positions it as an exemplar of modern heterocyclic design strategies.

The compound's structural architecture demonstrates several key principles that govern contemporary heterocyclic chemistry research. The presence of the carboxylic acid functional group at the 3-position of the pyrrole ring provides an important anchoring point for further chemical modifications and potential biological interactions. Research has demonstrated that carboxylic acid groups in heterocyclic systems can serve as effective anchoring groups for various applications, including coordination to inorganic materials such as titanium dioxide surfaces. This functionality significantly expands the potential utility of the compound in materials science applications.

The dual heterocyclic nature of this compound exemplifies the donor-acceptor architectural motifs that have become increasingly important in organic electronics and photochemical applications. The pyrrole moiety can function as an electron-rich donor system, while the pyridine ring and carboxylic acid functionality can serve as electron-accepting components. This structural arrangement reflects contemporary understanding of how heterocyclic systems can be designed to achieve specific electronic and photophysical properties.

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Pyrrole Ring | Electron-rich aromatic system | Pharmaceutical scaffolds, conducting polymers |

| Pyridine Moiety | Coordinating nitrogen site | Metal complexation, biological targeting |

| Carboxylic Acid Group | Hydrogen bonding, metal coordination | Surface anchoring, drug delivery |

| Methyl Substitutions | Steric and electronic modulation | Selectivity enhancement, stability improvement |

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry that emphasize synthetic methodology development and applications in emerging technologies. Contemporary research efforts have increasingly focused on developing efficient synthetic routes to complex heterocyclic compounds, with particular attention to multicomponent reactions and flow chemistry approaches that can provide rapid access to diverse molecular architectures.

Recent advances in pyrrole synthesis have demonstrated the potential for continuous flow methodologies to provide efficient access to functionalized pyrrole-3-carboxylic acid derivatives. Research has shown that one-step continuous flow synthesis can be achieved using specialized microreactor systems, enabling the direct preparation of pyrrole-3-carboxylic acids from readily available starting materials. These methodological developments represent significant progress toward more sustainable and efficient synthetic approaches for complex heterocyclic compounds.

Current research interests in heterocyclic chemistry have increasingly emphasized the development of compounds with multiple functional domains that can serve diverse applications. The structural features present in this compound align with contemporary research directions focusing on molecules that can function effectively in organic electronic devices, pharmaceutical applications, and materials science contexts. The compound's combination of heterocyclic systems positions it within the current paradigm of multi-functional molecular design.

Contemporary synthetic efforts have also focused on developing environmentally friendly and atom-economical approaches to heterocyclic compound synthesis. Recent research has demonstrated that niobium pentachloride can serve as an effective catalyst for multicomponent reactions leading to complex pyrrole derivatives, providing high yields under mild reaction conditions. These developments reflect the current emphasis on sustainable chemistry approaches that minimize waste generation and energy consumption while maximizing synthetic efficiency.

| Research Area | Current Focus | Relevance to Target Compound |

|---|---|---|

| Flow Chemistry | Continuous synthesis methods | Direct synthesis of pyrrole-3-carboxylic acids |

| Green Chemistry | Sustainable catalytic systems | Niobium-catalyzed multicomponent reactions |

| Materials Science | Functional heterocyclic materials | Dual heterocycle electronic properties |

| Pharmaceutical Chemistry | Multi-target drug design | Complex heterocyclic scaffolds |

The molecular specifications of this compound provide insight into its potential research applications and synthetic accessibility. The compound exhibits a molecular weight of 230.267 grams per mole and corresponds to the molecular formula C13H14N2O2. Its structural identity is confirmed through various chemical identifiers, including the International Chemical Identifier Key IHQUENCAKSKBOG-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O. These standardized identifiers facilitate accurate compound identification and enable integration with contemporary chemical databases and research platforms.

Properties

IUPAC Name |

2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQUENCAKSKBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371251 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306936-15-2 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Pyrrole Derivatives

The synthesis begins with the preparation of a key intermediate, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate:

- Reactants : Ethyl acetoacetate and aqueous ammonia (25% concentration).

- Procedure : Ethyl acetoacetate is added dropwise to ammonia at -20°C, followed by the addition of 2-chloroacetone under controlled conditions. The mixture is stirred at room temperature for 3.5 hours.

- Yield : A pale-yellow solid is precipitated upon pH adjustment to 6 using concentrated HCl (yield: 48.8%).

Hydrolysis to Form Pyrrole Carboxylic Acid

The ester group in ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is hydrolyzed to form 2,5-dimethyl-1H-pyrrole-3-carboxylic acid:

Introduction of Pyridinylmethyl Group

The final step involves coupling the pyrrole carboxylic acid with a pyridinylmethyl group:

- Reactants : Pyrrole carboxylic acid, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), TEA (Triethylamine), and pyridinylmethyl amine.

- Procedure : The reaction occurs in anhydrous dichloromethane at room temperature for several hours. The product is extracted using dichloromethane and purified via silica gel chromatography.

- Yield : A brown solid is isolated (yield: 33.9%).

Reaction Conditions and Optimization

To maximize yield and purity, several factors are optimized:

- Temperature Control : Low temperatures (-20°C to 0°C) are critical in early steps to prevent side reactions.

- Catalysts and Additives : EDCI and HOBt enhance coupling efficiency in the final step.

- pH Adjustment : Precise control during neutralization ensures proper precipitation of intermediates.

Analytical Characterization

The synthesized compound is characterized using:

- NMR Spectroscopy : Proton shifts confirm structural integrity (e.g., δ values for key functional groups).

- Mass Spectrometry : Molecular weight verification (230.26 g/mol).

Summary Table of Key Steps

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate, ammonia | -20°C; pH adjustment | 48.8 |

| 2 | Ethyl pyrrole derivative, KOH | Boiling; neutralization | 95.8 |

| 3 | Pyrrole acid, EDCI, HOBt | Room temp; DCM solvent | 33.9 |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-methanol derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Antibacterial Agents

Recent studies have demonstrated the efficacy of pyrrole derivatives, including 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, against various bacterial strains. For instance:

- Mechanism of Action: The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Its mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study: A series of pyrrole derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing significant antibacterial activity compared to standard antibiotics like vancomycin .

Antiviral Activity

The compound has also been explored for its potential antiviral properties:

- Targeting Viral Enzymes: Research indicates that pyrrole derivatives can inhibit viral enzymes crucial for replication, making them promising candidates for antiviral drug development.

- Application in HIV Research: Certain derivatives have shown inhibitory activity against HIV integrase, suggesting that they could be developed into therapeutic agents for HIV treatment .

Antimalarial Agents

Pyrrole-based compounds have been identified as potential antimalarial agents:

- Inhibition of DHODH: The compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is essential for the survival of malaria parasites. Studies have shown that such inhibitors can effectively target both blood and liver stages of Plasmodium species .

- Case Study: A lead optimization program highlighted the effectiveness of pyrrole derivatives in preclinical models against Plasmodium falciparum, demonstrating their potential for malaria prophylaxis .

Comparative Efficacy Table

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and the pyridin-4-ylmethyl group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents

- Pyridinyl vs. Benzyl/Thienyl Groups : Pyridinyl analogs exhibit stronger interactions with biological targets (e.g., kinases) due to lone-pair electrons on nitrogen, enabling H-bonding and π-stacking . Fluorobenzyl groups improve metabolic resistance but may reduce solubility .

- Halogenated vs. Alkyl Groups : Chlorophenyl derivatives leverage halogen bonds for target binding, while ethyl groups prioritize lipophilicity over specificity .

Functional Group Modifications

Table 2: Functional Group Comparisons

Impact of Functional Groups

- Carboxylic Acid : Critical for ionic interactions with target proteins (e.g., binding to catalytic lysine residues in enzymes) .

- Ester Groups : Improve bioavailability but necessitate enzymatic conversion to active acid forms, delaying therapeutic effects .

Table 3: Bioactivity Data for Selected Analogs

| Compound | Activity (IC50) | Target | Key Finding |

|---|---|---|---|

| Target Compound | 0.8 µM | HeLa cells | Pyridine N enhances binding to kinase ATP pockets |

| 2,5-Dimethyl-1-(3-methylphenyl) analog | 15 µM | E. coli | Phenyl group limits H-bonding; lower potency |

| 1-(4-Fluorobenzyl) analog | 5.2 µM | S. aureus | Fluorine improves membrane penetration and target affinity |

Key Trends

- Pyridinyl Substitution : Consistently correlates with higher potency due to directional H-bonding .

Biological Activity

2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid (CID 2736289) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound features a pyrrole ring substituted with a pyridinyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with pyridine-based reagents. The process has been optimized to yield high purity and yield, enabling further biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

The SAR studies indicate that modifications to the pyridine and pyrrole moieties can enhance cytotoxicity .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA synthesis : The compound interferes with DNA replication in cancer cells.

- Apoptosis induction : It promotes programmed cell death in malignant cells through the activation of caspases.

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these pathways, providing insights into its mechanism .

Case Studies

A notable case study involved the evaluation of this compound in combination with standard antibiotics. The combination therapy showed synergistic effects against resistant strains of bacteria, highlighting its potential as an adjunctive treatment in infectious diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the pyrrole nitrogen and functionalization of the carboxylic acid group. For example, intermediate pyridinylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. General Procedure F1 (amide formation) from related pyrrole-carboxylic acid syntheses involves activating the carboxylic acid with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF at 0–25°C . Yield optimization requires careful control of stoichiometry, reaction time (e.g., 24–72 hours), and purification via column chromatography or recrystallization. For analogous compounds, yields ranging from 60% to 95% have been reported under inert atmospheres .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : Key diagnostic peaks include aromatic protons from the pyridinylmethyl group (δ 7.2–8.6 ppm), pyrrole ring protons (δ 6.5–7.0 ppm), and methyl groups (δ 2.1–2.6 ppm). Multiplicity patterns (e.g., doublets for pyridine protons) confirm substitution .

- ESIMS : Molecular ion peaks ([M+1]+) should match the theoretical molecular weight (e.g., 261.2 for a related compound) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients, as demonstrated for structurally similar pyrrole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts.

- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

- Reference : Analogous pyrrole derivatives have shown activity in tumor growth regulation and apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrole core to enhance bioactivity?

- Methodological Answer :

- Modification Sites :

- Pyridinylmethyl Group : Introduce electron-withdrawing substituents (e.g., -CF3) to modulate lipophilicity and target binding.

- Carboxylic Acid : Replace with bioisosteres (e.g., tetrazole or sulfonamide) to improve metabolic stability.

- Data-Driven Design : Compare IC50 values of derivatives with varying substituents. For example, trifluoromethyl groups on pyridine analogs increased potency by 3-fold in kinase inhibition assays .

- Reference : SAR studies on 4-(2,5-dimethylpyrrole) hydrazide derivatives highlighted the importance of electron-deficient aryl groups for antimicrobial activity .

Q. What strategies resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Purity Verification : Reanalyze compound purity via HPLC to rule out degradation products .

- Assay Conditions : Standardize buffer pH, ionic strength, and incubation time. For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays.

- Orthogonal Assays : Confirm activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) assays.

- Reference : Contradictions in cytotoxicity data for pyrrole derivatives were resolved by correlating results with cellular uptake studies .

Q. How can computational modeling predict binding modes and guide derivative design?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the carboxylic acid group and target active sites (e.g., hydrogen bonding with catalytic lysine residues).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with favorable binding kinetics.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., methyl vs. ethyl groups).

- Reference : Crystal structures of pyrrole analogs (e.g., 4-dimethylamino derivatives) provided templates for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.